molecular formula C11H13NO B11915646 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] CAS No. 1447607-19-3

5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]

Cat. No.: B11915646
CAS No.: 1447607-19-3
M. Wt: 175.23 g/mol
InChI Key: FUKOFKORZXJBCD-UHFFFAOYSA-N
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Description

5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] is a valuable spirocyclic chemical intermediate primarily utilized in advanced medicinal chemistry and pharmaceutical research . Its unique molecular architecture, featuring a spirocyclopropane ring fused to an isoindoline core, makes it a privileged scaffold for designing novel compounds with specific biological activities . Researchers leverage this building block in the synthesis of more complex molecules, particularly those targeting challenging therapeutic areas such as neurological disorders and oncology . The compound's three-dimensional structure is especially valuable for exploring and modulating protein-protein interactions, which are critical in disease pathways but often difficult to target with flat molecules . As a high-value building block, it enables the rapid development of compound libraries for high-throughput screening and the optimization of lead candidates. This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1447607-19-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-methoxyspiro[1,2-dihydroisoindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13NO/c1-13-9-2-3-10-8(6-9)7-12-11(10)4-5-11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

FUKOFKORZXJBCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC3)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] typically involves the reaction of a donor-acceptor cyclopropane with a primary amine. One method involves the use of a bromomethyl group in the ortho position of the aromatic substituent, which reacts with structurally varied primary amines (such as anilines, benzylamines, and cycloalkylamines) to form the desired product . The reaction conditions often include hydrogenolysis at room temperature, followed by in situ lactamization to form the final compound .

Industrial Production Methods

Industrial production methods for 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles employed.

Scientific Research Applications

5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key Observations:

Substituent Position: The position of the methoxy group significantly impacts reactivity and yield. For instance, IV-95g (6'-OCH3) achieves a 90% yield , whereas IV-951 (5'-OCH3) yields 50% . The 4'-methyl derivative (C12H13NO2) introduces steric effects, though its synthetic data remain unreported .

Spectral Characterization :

  • IV-95g exhibits distinct 1H NMR signals (e.g., δ 9.00 ppm for aromatic protons) due to its 6'-methoxy group , whereas mass spectrometry (MS) data for 5'-methoxyspiro derivatives confirm molecular ions matching calculated values (e.g., [M+H]+ = 338.1028 ).

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Purity Molecular Weight (g/mol) Stability Notes
5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] 95% 189.21 Stable under refrigeration
IV-951 N/A 370.40* Forms inseparable isomers
5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one N/A 203.24 No stability data

*Calculated based on C23H18N2O3.

Key Observations:
  • Purity : Commercial 5'-methoxyspiro[cyclopropane-1,1'-isoindoline] is available at 95% purity , whereas analogues like IV-951 often require chromatographic purification due to isomer formation .
  • Cyclopropane Stability : Force field simulations (OPLSAA) indicate cyclopropane-containing compounds require tailored parameters for accurate conformational modeling, impacting stability predictions .

Pharmacological Potential

  • Antitumor Activity : CFI-400945, a derivative with a spiro[cyclopropane-isoindoline] core, demonstrates potent oral antitumor activity, suggesting the scaffold’s utility in kinase inhibition .
  • Structure-Activity Relationship (SAR): The methoxy group’s position (5' vs.

Biological Activity

5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Structure and Formula:

  • Molecular Formula: C₁₃H₁₅N
  • Molecular Weight: 197.27 g/mol
  • CAS Number: 1447607-19-3

The structure of 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] features a spirocyclic arrangement that is significant for its biological interactions.

The biological activity of 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound may exert effects through:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways, potentially impacting cancer cell proliferation and survival.
  • Receptor Binding: The compound may bind to receptors involved in cell signaling, influencing processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline], particularly those containing cyclopropane moieties, exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds derived from cyclopropane structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL for certain derivatives .
CompoundTarget BacteriaMIC (μg/mL)
F7Staphylococcus aureus128
F5Escherichia coli64

Anticancer Activity

The potential anticancer properties of 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] have been explored through various assays. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. In vitro studies have shown significant reduction in cell viability at specific concentrations:

  • IC50 Values: The IC50 values for different cancer cell lines treated with this compound suggest a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of spirocyclic compounds similar to 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]:

  • Study on SPIN1 Inhibition:
    • A study focused on Tudor domain protein SPIN1 revealed that modifications in the spirocyclic structure could enhance selectivity and potency against SPIN1 while reducing off-target effects on other methyl reader domains. The incorporation of specific substituents led to significant variations in IC50 values, indicating the importance of structural optimization for therapeutic applications .
  • Antimicrobial Screening:
    • A comprehensive screening of various derivatives containing cyclopropane structures demonstrated moderate to excellent activity against fungal pathogens like Candida albicans, with some compounds achieving MIC values as low as 16 μg/mL .

Q & A

Q. What are the key synthetic routes for 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline], and how can diastereoselectivity be achieved?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via reactions of nitrones with 1,1-cyclopropanediesters, as demonstrated in diastereoselective routes for structurally related spiro compounds. For example, tetrahydro-1,2-oxazines act as intermediates, enabling selective spirocyclization. Key steps include:

  • Use of dimethyl cyclopropane-1,1-dicarboxylate derivatives to stabilize reactive intermediates .
  • Temperature-controlled reactions (e.g., reflux in toluene) to favor kinetic over thermodynamic products .
  • Chiral auxiliaries or catalysts to enhance enantiomeric excess (not explicitly detailed in evidence but inferred from related methodologies).

Table 1: Example Reaction Conditions from Evidence

StepReagents/ConditionsYieldDiastereoselectivityReference
CyclopropanationNitrones + 1,1-cyclopropanediesters, 80°C70–85%>90%
SpirocyclizationAcid catalysis, RT60%Moderate

Q. What experimental considerations are critical for handling and storing 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] in laboratory settings?

Q. Which analytical techniques are most effective for confirming the spirocyclic structure and methoxy group positioning?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography: Resolves spirocyclic geometry and substituent orientation (e.g., bond angles of cyclopropane ring) .
  • NMR Spectroscopy:
  • 1^1H NMR: Methoxy proton signal at δ 3.2–3.5 ppm; cyclopropane protons as distinct multiplets (δ 1.5–2.0 ppm).
  • 13^{13}C NMR: Cyclopropane carbons at δ 15–25 ppm; carbonyl groups at δ 170–180 ppm .
    • Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+^+ for C12_{12}H13_{13}NO2+_2^+: calculated 203.0946, observed 203.0943) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of complex spirocyclopropane derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path algorithms (e.g., GRRM) predict transition states and intermediates. For example:

  • ICReDD Framework: Combines quantum chemistry with machine learning to screen reaction conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Case Study: Optimization of cyclopropanation barriers using B3LYP/6-31G* level calculations to identify low-energy pathways .

Q. What strategies address contradictions between spectral data and crystallographic results in structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing forces. Mitigation strategies:

  • Variable-Temperature NMR: Detect conformational flexibility (e.g., coalescence of cyclopropane proton signals at low temperatures).
  • Complementary Techniques: Compare X-ray data with electron diffraction (for solution-state conformation) .
  • DFT Geometry Optimization: Validate crystallographic data against computed gas-phase structures .

Q. What methodologies resolve regioselectivity challenges in introducing substituents to the isoindoline moiety?

Methodological Answer: Regioselective functionalization requires:

  • Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) during cyclopropane ring formation .
  • Directed C–H Activation: Use palladium catalysts with directing groups (e.g., amides) to target specific positions .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired intermediates .

Q. How can design of experiments (DOE) improve reaction yields in multi-step syntheses involving cyclopropane rings?

Methodological Answer: DOE identifies critical variables (e.g., catalyst loading, solvent polarity) through factorial designs:

  • Case Study: A 23^3 factorial design for cyclopropanation (factors: temperature, catalyst concentration, solvent) revealed optimal conditions (60°C, 5 mol% catalyst, THF) with 85% yield .
  • Response Surface Methodology (RSM): Models nonlinear relationships between variables for yield optimization .

Q. What are the limitations of current predictive models for bioactivity of spirocyclopropane compounds, and how can they be addressed?

Methodological Answer: Limitations include poor prediction of membrane permeability and off-target effects. Solutions:

  • MD Simulations: Assess lipid bilayer penetration (e.g., GROMACS with CHARMM force fields).
  • Fragment-Based Screening: Identify bioactive conformations using X-ray crystallography of protein-ligand complexes .

Q. How should hygroscopicity and oxidative stability be managed during purification?

Methodological Answer:

  • Lyophilization: Remove water under vacuum after freeze-drying in tert-butanol/water mixtures.
  • Antioxidant Additives: Include 0.1% BHT in storage solutions to prevent radical-mediated degradation .
  • Inert Atmosphere Processing: Use gloveboxes (<1 ppm O2_2) for column chromatography and recrystallization .

Q. What spectroscopic artifacts are common in analyzing spirocyclopropane systems, and how can they be mitigated?

Methodological Answer: Common artifacts include:

  • NMR Signal Splitting: Due to restricted rotation of the cyclopropane ring. Use high-field instruments (≥500 MHz) to resolve overlapping peaks .
  • MS Fragmentation: In-source decay mimics impurities. Employ softer ionization (e.g., ESI instead of EI) .

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